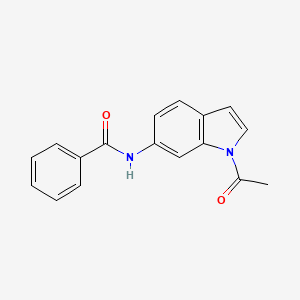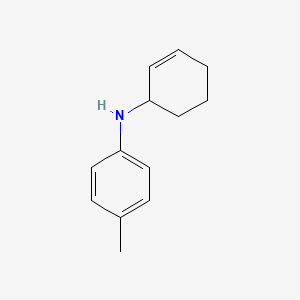![molecular formula C21H33Li3N7O16P3S B14114814 trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate](/img/structure/B14114814.png)
trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coenzyme A trilithium salt is a derivative of pantothenic acid and serves as an essential cofactor in living organisms. It plays a crucial role in carboxylic acid metabolism, including the metabolism of short and long-chain fatty acids. Coenzyme A trilithium salt is involved in the transport of acyl groups and the activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
Coenzyme A trilithium salt is synthesized from phosphopantothenate through the action of the enzyme pantothenate kinase. This enzyme catalyzes the phosphorylation of pantothenate, which is a key step in the biosynthesis of coenzyme A .
Industrial Production Methods
Industrial production of coenzyme A trilithium salt involves the fermentation of microorganisms that have been genetically engineered to overproduce the enzyme pantothenate kinase. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate and purify the coenzyme A trilithium salt .
化学反応の分析
Types of Reactions
Coenzyme A trilithium salt undergoes various types of reactions, including:
Acylation: It acts as a cofactor in enzymatic acyl-group transfer reactions.
Oxidation and Reduction: It participates in the synthesis and oxidation of fatty acids
Common Reagents and Conditions
Common reagents used in reactions involving coenzyme A trilithium salt include acyl-CoA synthetase and acetyl-CoA carboxylase. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from reactions involving coenzyme A trilithium salt include acetyl-CoA, malonyl-CoA, and other acyl-CoA derivatives .
科学的研究の応用
Coenzyme A trilithium salt has a wide range of scientific research applications, including:
Chemistry: It is used in the study of enzymatic acyl-group transfer reactions and fatty acid metabolism.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It is involved in the study of metabolic disorders, such as diabetes and obesity, and is used in the development of therapeutic agents.
Industry: It is used in the production of various biochemicals and pharmaceuticals .
作用機序
Coenzyme A trilithium salt exerts its effects by facilitating the transfer of acyl groups in enzymatic reactions. It activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism. The molecular targets of coenzyme A trilithium salt include acyl-CoA synthetase and acetyl-CoA carboxylase .
類似化合物との比較
Similar Compounds
- Acetyl coenzyme A trisodium salt
- Crotonoyl coenzyme A trilithium salt
- Hexanoyl coenzyme A trilithium salt hydrate
- Malonyl coenzyme A lithium salt
Uniqueness
Coenzyme A trilithium salt is unique due to its role as a master regulator in carboxylic acid metabolism. It is involved in over a hundred different reactions and serves as the source of 4′-phosphopantetheine, which acts as a prosthetic group of carrier proteins of polyketide, fatty acid, and non-ribosomal peptide synthases .
特性
分子式 |
C21H33Li3N7O16P3S |
|---|---|
分子量 |
785.4 g/mol |
IUPAC名 |
trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate |
InChI |
InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16?,20-;;;/m1.../s1 |
InChIキー |
QSCBPHBAFBVXRK-HJKJOZROSA-K |
異性体SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=NCCC(=NCCS)[O-])[O-])O |
正規SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=NCCC(=NCCS)[O-])[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


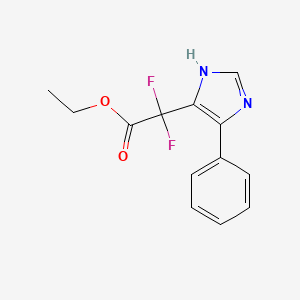
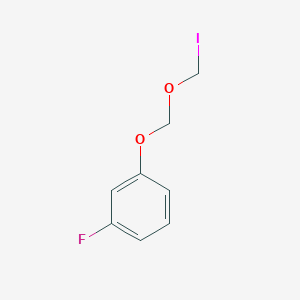

![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
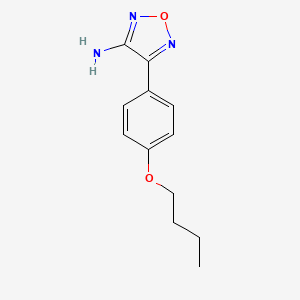
![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
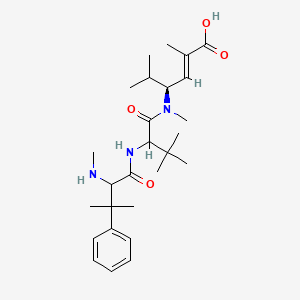
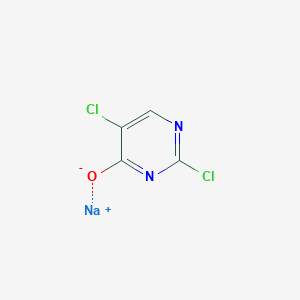
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)
